molecular formula C10H12FNO B13146101 (R)-3-Fluoro-5-(pyrrolidin-2-yl)phenol

(R)-3-Fluoro-5-(pyrrolidin-2-yl)phenol

Cat. No.: B13146101
M. Wt: 181.21 g/mol
InChI Key: GFXYJJLJTVCZLK-SNVBAGLBSA-N
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Description

®-3-Fluoro-5-(pyrrolidin-2-yl)phenol is a compound that features a fluorine atom, a pyrrolidine ring, and a phenol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-Fluoro-5-(pyrrolidin-2-yl)phenol typically involves the construction of the pyrrolidine ring followed by the introduction of the fluorine and phenol groups. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the pyrrolidine ring can be formed through a cyclization reaction involving a suitable amine and an aldehyde or ketone. The fluorine atom can be introduced via electrophilic fluorination, and the phenol group can be added through a substitution reaction .

Industrial Production Methods

Industrial production of ®-3-Fluoro-5-(pyrrolidin-2-yl)phenol may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product efficiently .

Chemical Reactions Analysis

Types of Reactions

®-3-Fluoro-5-(pyrrolidin-2-yl)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group can yield quinones, while substitution of the fluorine atom can result in various substituted phenols .

Scientific Research Applications

®-3-Fluoro-5-(pyrrolidin-2-yl)phenol has several scientific research applications:

Mechanism of Action

The mechanism of action of ®-3-Fluoro-5-(pyrrolidin-2-yl)phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and the pyrrolidine ring play crucial roles in its binding affinity and selectivity. The compound may modulate the activity of its targets through various pathways, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-3-Fluoro-5-(pyrrolidin-2-yl)phenol is unique due to its specific configuration and the presence of both the fluorine atom and the pyrrolidine ring. These features contribute to its distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development .

Properties

Molecular Formula

C10H12FNO

Molecular Weight

181.21 g/mol

IUPAC Name

3-fluoro-5-[(2R)-pyrrolidin-2-yl]phenol

InChI

InChI=1S/C10H12FNO/c11-8-4-7(5-9(13)6-8)10-2-1-3-12-10/h4-6,10,12-13H,1-3H2/t10-/m1/s1

InChI Key

GFXYJJLJTVCZLK-SNVBAGLBSA-N

Isomeric SMILES

C1C[C@@H](NC1)C2=CC(=CC(=C2)F)O

Canonical SMILES

C1CC(NC1)C2=CC(=CC(=C2)F)O

Origin of Product

United States

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